molecular formula C20H17N4O2PS B13090363 Diphenyl(((1-phenyl-1H-tetrazol-5-yl)sulfinyl)methyl)phosphine oxide

Diphenyl(((1-phenyl-1H-tetrazol-5-yl)sulfinyl)methyl)phosphine oxide

Cat. No.: B13090363
M. Wt: 408.4 g/mol
InChI Key: UKGMNNBFGWMWBK-UHFFFAOYSA-N
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Description

Diphenyl(((1-phenyl-1H-tetrazol-5-yl)sulfinyl)methyl)phosphine oxide is a complex organic compound with a molecular formula of C20H17N4O2PS and a molecular weight of 408.4 g/mol . This compound is characterized by the presence of a tetrazole ring, a sulfinyl group, and a phosphine oxide group, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl(((1-phenyl-1H-tetrazol-5-yl)sulfinyl)methyl)phosphine oxide typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with diphenylphosphine oxide under specific conditions. The reaction is carried out in the presence of an oxidizing agent to facilitate the formation of the sulfinyl group . The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and may require heating to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diphenyl(((1-phenyl-1H-tetrazol-5-yl)sulfinyl)methyl)phosphine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products

The major products formed from these reactions include sulfone derivatives, thiol derivatives, and substituted tetrazole compounds .

Scientific Research Applications

Diphenyl(((1-phenyl-1H-tetrazol-5-yl)sulfinyl)methyl)phosphine oxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Diphenyl(((1-phenyl-1H-tetrazol-5-yl)sulfinyl)methyl)phosphine oxide involves its interaction with molecular targets through its reactive functional groups. The tetrazole ring can form stable complexes with metal ions, while the sulfinyl and phosphine oxide groups can participate in redox reactions and coordinate with various substrates. These interactions enable the compound to exert its effects in different chemical and biological systems .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H17N4O2PS

Molecular Weight

408.4 g/mol

IUPAC Name

5-(diphenylphosphorylmethylsulfinyl)-1-phenyltetrazole

InChI

InChI=1S/C20H17N4O2PS/c25-27(18-12-6-2-7-13-18,19-14-8-3-9-15-19)16-28(26)20-21-22-23-24(20)17-10-4-1-5-11-17/h1-15H,16H2

InChI Key

UKGMNNBFGWMWBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)S(=O)CP(=O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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